5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 927435-98-1
VCID: VC15859635
InChI: InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester

CAS No.: 927435-98-1

Cat. No.: VC15859635

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester - 927435-98-1

Specification

CAS No. 927435-98-1
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3
Standard InChI Key VQVDZRQVBSINLX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester features a pyridine ring substituted at the 2-position with a methyl ester group and at the 5-position with a 3-hydroxymethylphenyl moiety. The IUPAC name, methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate, reflects its bifunctional design, combining aromatic and ester functionalities.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>14</sub>H<sub>13</sub>NO<sub>3</sub>
Molecular Weight243.26 g/mol
CAS Registry927435-98-1
SMILESCOC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO

The compound’s stereoelectronic profile is defined by the electron-withdrawing pyridine nitrogen and the electron-donating hydroxymethyl group, creating a polarized scaffold amenable to further derivatization .

Synthesis and Production Methods

Direct Esterification Strategies

A common route involves esterification of 5-(3-hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol under acidic catalysis. For analogous pyridine esters, sulfuric acid (3 equiv.) in refluxing methanol (0.5 M, 6 h) achieves >99% conversion . While specific yields for this compound are undocumented, similar protocols suggest yields exceeding 80% under optimized conditions .

Transition Metal-Mediated Coupling

Patent literature describes Suzuki-Miyaura cross-coupling as critical for introducing the 3-hydroxymethylphenyl group. A boronic acid derivative (e.g., 3-hydroxymethylphenylboronic acid) reacts with a halogenated pyridine precursor (e.g., methyl 5-bromopicolinate) using Pd(PPh<sub>3</sub>)<sub>4</sub> in DMF/H<sub>2</sub>O at 80–100°C . Post-coupling workup typically involves extraction with toluene and purification via silica chromatography .

Table 2: Representative Reaction Conditions

ParameterValueSource
CatalystPd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
Solvent SystemDMF:H<sub>2</sub>O (4:1)
Temperature80–100°C
Reaction Time12–24 h

Protecting Group Strategies

The hydroxymethyl group often requires protection during synthesis. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions, with deprotection achieved via tetrabutylammonium fluoride (TBAF) .

Physicochemical Properties and Characterization

Thermal and Solubility Profiles

Predicted properties include a boiling point of 335.8±32.0°C and density of 1.244±0.06 g/cm<sup>3</sup> . The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderate polarity solvents (EtOAc, CH<sub>2</sub>Cl<sub>2</sub>) .

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 8.72 (d, J=1.2 Hz, 1H, pyridine H-6)

  • δ 8.20 (dd, J=8.0, 2.0 Hz, 1H, pyridine H-4)

  • δ 7.55–7.45 (m, 4H, aromatic Hs)

  • δ 4.75 (s, 2H, CH<sub>2</sub>OH)

  • δ 3.95 (s, 3H, OCH<sub>3</sub>)

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

  • δ 165.2 (C=O)

  • δ 152.1 (pyridine C-2)

  • δ 140.3–125.8 (aromatic Cs)

  • δ 63.1 (CH<sub>2</sub>OH)

  • δ 52.4 (OCH<sub>3</sub>)

Infrared Spectroscopy (IR)

Key absorptions include:

  • 1725 cm<sup>-1</sup> (ester C=O stretch)

  • 1680 cm<sup>-1</sup> (pyridine ring vibrations)

  • 3450 cm<sup>-1</sup> (O-H stretch, broad)

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